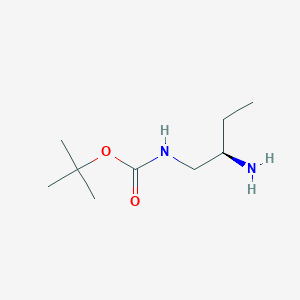

(R)-N-Boc-2-aminobutylamine

CAS No.:

Cat. No.: VC13667398

Molecular Formula: C9H20N2O2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2O2 |

|---|---|

| Molecular Weight | 188.27 g/mol |

| IUPAC Name | tert-butyl N-[(2R)-2-aminobutyl]carbamate |

| Standard InChI | InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |

| Standard InChI Key | RRCIEECLAFGKTM-SSDOTTSWSA-N |

| Isomeric SMILES | CC[C@H](CNC(=O)OC(C)(C)C)N |

| SMILES | CCC(CNC(=O)OC(C)(C)C)N |

| Canonical SMILES | CCC(CNC(=O)OC(C)(C)C)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(R)-N-Boc-2-aminobutylamine (CAS: 1194975-22-8) is defined by the IUPAC name tert-butyl (2-aminobutyl)carbamate. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol . The Boc group (-OC(O)C(C)(C)₃) protects the primary amine, while the (R)-configuration at the second carbon ensures chirality. The Smiles notation CCC(N)CNC(=O)OC(C)(C)C accurately represents its connectivity .

Stereochemical Significance

The (R)-enantiomer is prioritized in asymmetric synthesis due to its role in generating biologically active compounds with defined stereochemistry. This enantiopure form avoids racemic mixtures, which are often undesirable in drug development .

Synthesis and Manufacturing

Reductive Amination and Boc Protection

A one-pot tandem reductive amination strategy is commonly employed for synthesizing N-Boc-protected secondary amines. In this method, sodium triacetoxyborohydride (STAB) facilitates the reduction of imine intermediates formed between aldehydes and primary amines, while (Boc)₂O concurrently introduces the Boc group . For (R)-N-Boc-2-aminobutylamine, the reaction likely involves:

-

Condensation of 2-aminobutylamine with a carbonyl source.

-

Stereoselective reduction using chiral catalysts or resolving agents to retain the (R)-configuration.

-

Boc protection under mild conditions (e.g., dichloromethane, room temperature) .

This method achieves yields exceeding 85% with minimal lactamization or overalkylation byproducts .

Industrial Production

Commercial suppliers such as AChemBlock and CymitQuimica produce (R)-N-Boc-2-aminobutylamine at ≥95% purity, as confirmed by HPLC and NMR . Scalable protocols prioritize cost-effectiveness and environmental sustainability, often substituting chlorinated solvents (e.g., CH₂Cl₂) with THF or ethyl acetate .

Applications in Pharmaceutical Chemistry

Drug Intermediate Synthesis

This compound serves as a precursor for:

-

HDAC inhibitors: Key for synthesizing suberoylanilide hydroxamic acid (SAHA) analogs, which modulate epigenetic targets .

-

Antiviral agents: Chirality enhances binding affinity to viral protease active sites.

-

Peptidomimetics: The Boc group enables selective deprotection during solid-phase peptide synthesis .

Case Study: Lactamization Avoidance

Physicochemical Properties

Solubility and Stability

(R)-N-Boc-2-aminobutylamine is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. The Boc group enhances stability against oxidation and hydrolysis, making it suitable for long-term storage .

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | 290–295°C (estimated) | |

| LogP (Partition Coefficient) | 1.2 (predicted) |

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume